

# JNJ-42226314: Application Notes for HeLa Cells and Human PBMCs

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## Compound of Interest

Compound Name: JNJ-42226314

Cat. No.: B3013566

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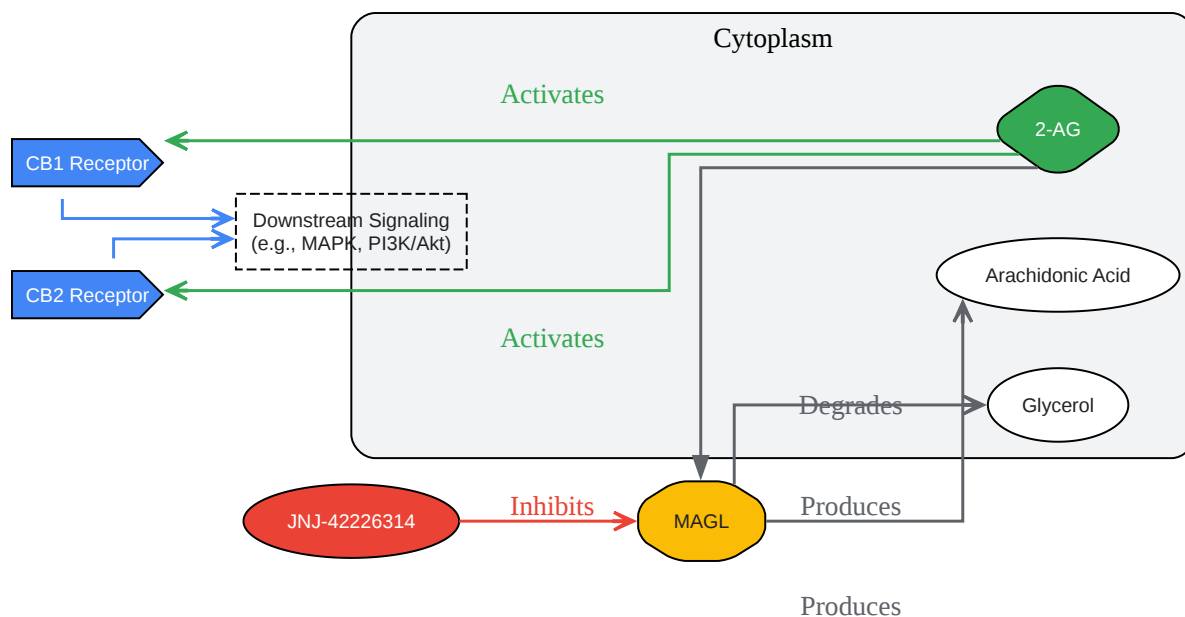
## Introduction

**JNJ-42226314** is a potent, reversible, and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, **JNJ-42226314** effectively increases the levels of 2-AG, a key endogenous ligand for the cannabinoid receptors CB1 and CB2.[2] This modulation of the endocannabinoid system holds significant therapeutic potential for a variety of disorders, including those related to pain, inflammation, and neurodegeneration.[3][4] This document provides detailed application notes and protocols for the use of **JNJ-42226314** in two common human cell lines: HeLa, a cervical cancer cell line, and peripheral blood mononuclear cells (PBMCs), a mixed population of primary immune cells.

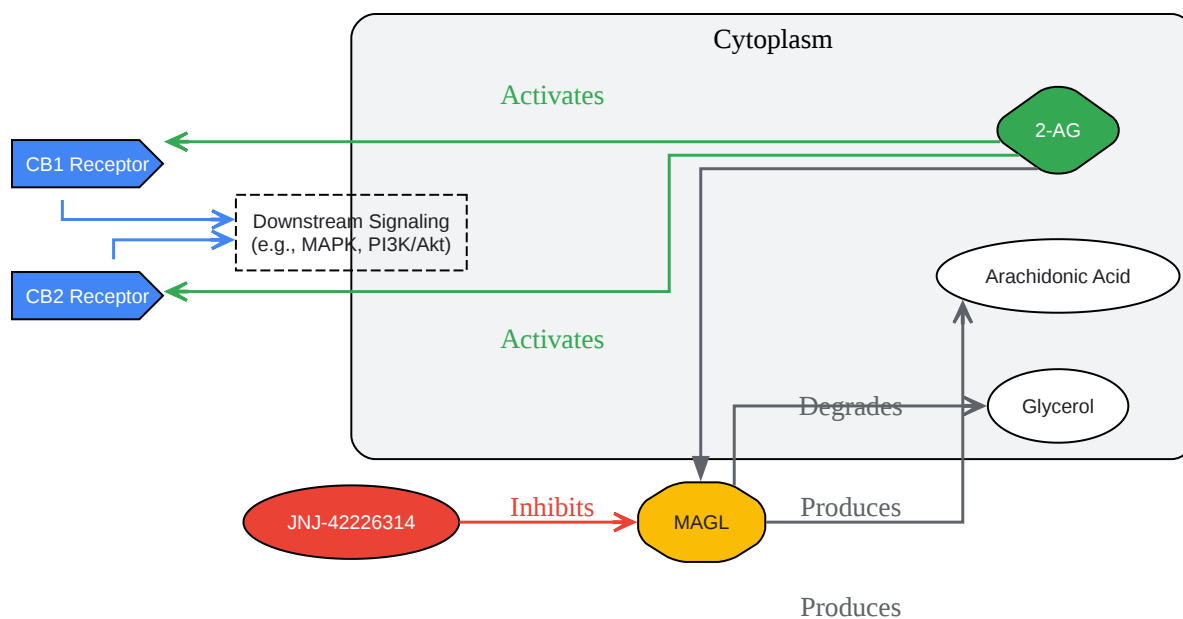
## Mechanism of Action

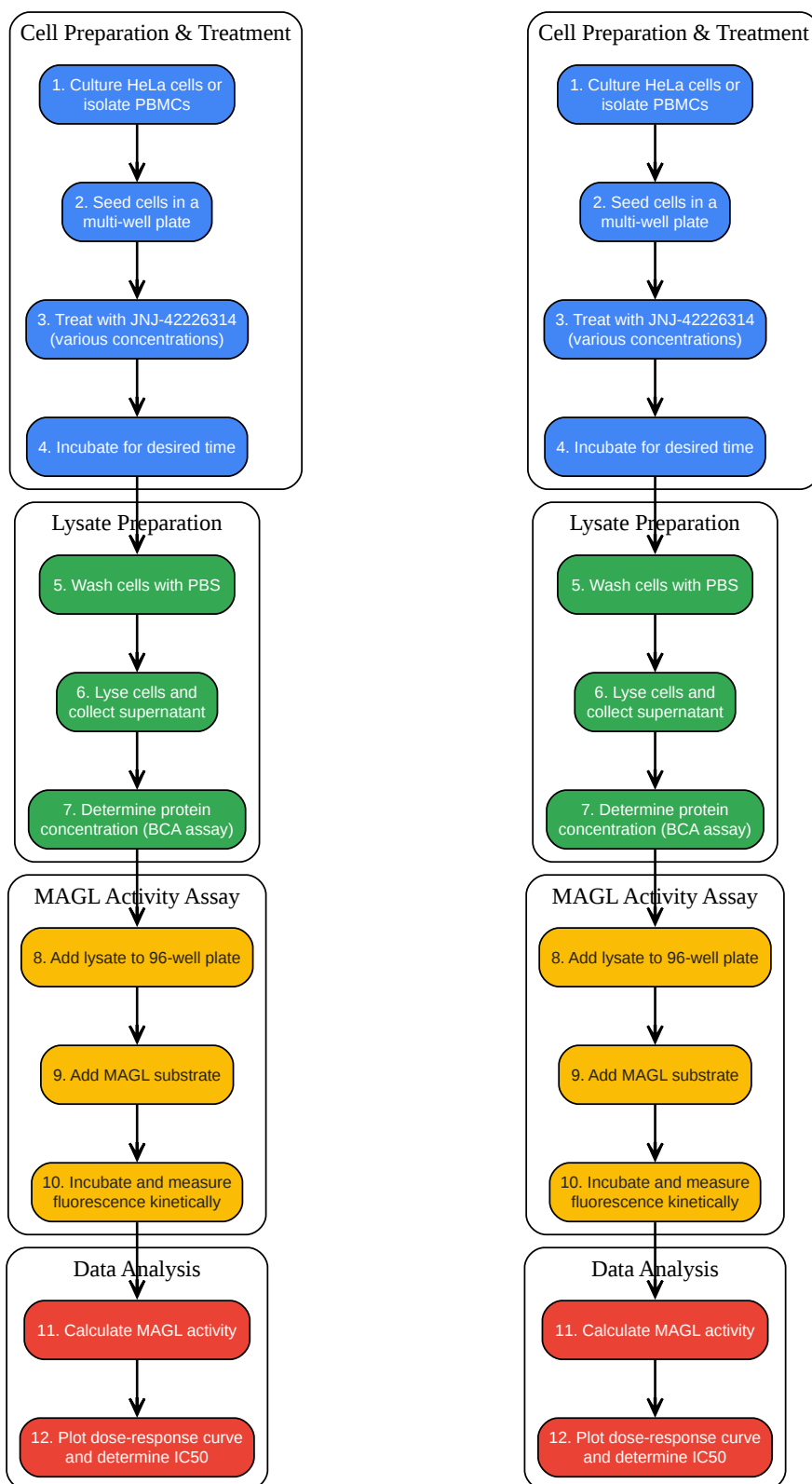
**JNJ-42226314** acts as a competitive inhibitor at the active site of the MAGL enzyme. This inhibition prevents the hydrolysis of 2-AG into arachidonic acid and glycerol. The resulting accumulation of 2-AG leads to enhanced activation of cannabinoid receptors (CB1 and CB2), which can trigger various downstream signaling cascades. In cancer cells, MAGL inhibition has been shown to impact fatty acid metabolism, potentially affecting cell migration, invasion, and survival.[5][6] In immune cells like PBMCs, modulation of the endocannabinoid system can influence inflammatory responses and cytokine production.[7][8]

► [View DOT script for Signaling Pathway Diagram](#)



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